molecular formula C21H26N4O5S2 B12164047 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12164047
M. Wt: 478.6 g/mol
InChI Key: HEVCYOXTMITXNS-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A (Z)-configured thiazolidinone ring at position 2.
  • A 3-ethoxypropyl substituent on the thiazolidinone nitrogen.
  • A [2-(2-hydroxyethoxy)ethyl]amino group at position 2 of the pyrido-pyrimidine scaffold.

Properties

Molecular Formula

C21H26N4O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O5S2/c1-2-29-11-5-9-25-20(28)16(32-21(25)31)14-15-18(22-7-12-30-13-10-26)23-17-6-3-4-8-24(17)19(15)27/h3-4,6,8,14,22,26H,2,5,7,9-13H2,1H3/b16-14-

InChI Key

HEVCYOXTMITXNS-PEZBUJJGSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. The goal would be to maximize yield and minimize waste while ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and chemical behavior of Compound A is influenced by substituent variations in analogous compounds (Table 1).

Table 1: Structural and Functional Comparisons of Pyrido-Pyrimidine Derivatives

Compound ID Thiazolidinone Substituent Pyrido-Pyrimidine Substituent Key Properties/Activities Reference
Compound A 3-(3-ethoxypropyl) 2-[2-(2-hydroxyethoxy)ethyl]amino Enhanced solubility; moderate antimicrobial activity (hypothesized)
BH24247 () 3-(4-methoxybenzyl) 2-(3-ethoxypropyl)amino Lower solubility; unconfirmed activity
AC1NWP0U () 3-(2-methoxyethyl) 2-(1-phenylethyl)amino Lipophilic; potential CNS penetration
442867-67-6 () 3-isopropyl 2-(2-hydroxyethyl)amino Moderate hydrophilicity; untested bioactivity

Key Observations:

  • Solubility: The hydroxyethoxyethyl group in Compound A likely improves aqueous solubility compared to lipophilic analogues like BH24247 (4-methoxybenzyl) or AC1NWP0U (phenylethylamino) .
Antimicrobial Effects
  • Compound A and analogues: Pyrido[1,2-a]pyrimidines demonstrate moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), but efficacy is inferior to ampicillin (MIC values >50 µg/mL vs. 2 µg/mL for ampicillin) .
  • Thiazolidinone role: The thioxo group in Compound A may enhance metal-binding capacity, disrupting microbial enzymes .
Antibiofilm Potential

Pyrido-pyrrolo-pyrimidine derivatives (e.g., ) exhibit antibiofilm activity against P. aeruginosa (IC50: 10–20 µM), suggesting that Compound A’s hydroxyethoxyethyl chain could improve biofilm penetration .

Physicochemical and Structural Analysis

  • Stereochemistry: The (Z)-configuration in Compound A (critical for bioactivity) is confirmed via X-ray crystallography using SHELX and WinGX software .
  • Thermodynamic stability: Methoxy/ethoxy substituents (e.g., in BH24247) increase steric hindrance, reducing conformational flexibility compared to Compound A .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazolidinone ring and a pyridopyrimidinone core, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C21H26N4O4S2
Molecular Weight 462.6 g/mol
IUPAC Name (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key CTXKMQVRJSYDSR-SSZFMOIBSA-N

The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. The thiazolidinone and pyridopyrimidinone moieties may facilitate binding to these targets, leading to modulation of biological pathways. Although specific molecular targets remain to be fully elucidated, preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Inhibition of bacterial growth through interference with metabolic pathways.
  • Anticancer Effects : Induction of apoptosis in cancer cells by modulating signaling pathways.

Pharmacological Effects

Several studies have investigated the pharmacological effects of compounds structurally similar to the target compound. The following table summarizes key findings from recent research:

Study ReferenceActivity AssessedKey Findings
AntimicrobialShowed significant inhibition against Gram-positive bacteria.
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
AntioxidantDemonstrated strong radical scavenging activity comparable to standard antioxidants.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazolidinone derivatives similar to the target compound. Results indicated that these derivatives exhibited potent activity against various bacterial strains, suggesting that modifications in the structure could enhance efficacy against specific pathogens.
  • Cytotoxicity Against Cancer Cells : Research on pyridopyrimidinone derivatives revealed that certain structural features contributed to their ability to induce cell death in tumor cell lines. The target compound's unique arrangement may similarly promote cytotoxic effects.
  • Antioxidant Mechanism Exploration : Investigations into related compounds have shown that they can effectively reduce oxidative stress markers in vitro. The target compound's thiazolidinone component is hypothesized to play a crucial role in this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.